
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is a chemical compound known for its unique structure and properties It is composed of a decane backbone with two trioctylphosphanium groups attached at the 1 and 10 positions, and two bromide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide typically involves the reaction of decane-1,10-diol with trioctylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, a catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium groups back to phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halide salts or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe or drug delivery agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a phase transfer catalyst.
Mécanisme D'action
The mechanism by which (Decane-1,10-diyl)bis(trioctylphosphanium) dibromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonium groups can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The bromide ions may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Decane-1,10-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with triphenylphosphanium groups instead of trioctylphosphanium.
(Decane-1,10-diyl)bis(triethylphosphanium) dibromide: Contains triethylphosphanium groups.
(Decane-1,10-diyl)bis(trimethylphosphanium) dibromide: Contains trimethylphosphanium groups.
Uniqueness
(Decane-1,10-diyl)bis(trioctylphosphanium) dibromide is unique due to its long alkyl chains, which can impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobic interactions or phase transfer catalysis.
Propriétés
Numéro CAS |
53782-85-7 |
|---|---|
Formule moléculaire |
C58H122Br2P2 |
Poids moléculaire |
1041.3 g/mol |
Nom IUPAC |
trioctyl(10-trioctylphosphaniumyldecyl)phosphanium;dibromide |
InChI |
InChI=1S/C58H122P2.2BrH/c1-7-13-19-25-35-43-51-59(52-44-36-26-20-14-8-2,53-45-37-27-21-15-9-3)57-49-41-33-31-32-34-42-50-58-60(54-46-38-28-22-16-10-4,55-47-39-29-23-17-11-5)56-48-40-30-24-18-12-6;;/h7-58H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
OOBLYJMPLQXUKM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


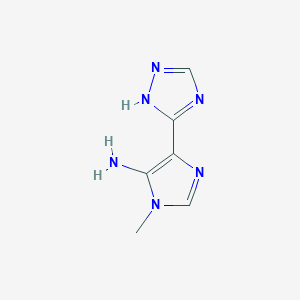
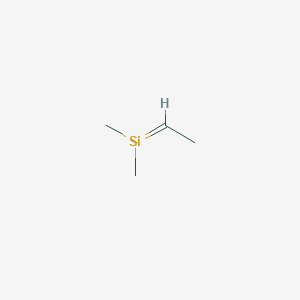
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
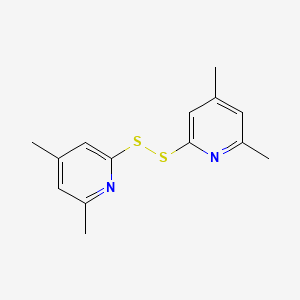
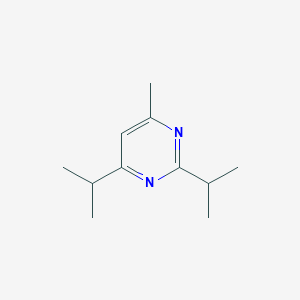
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
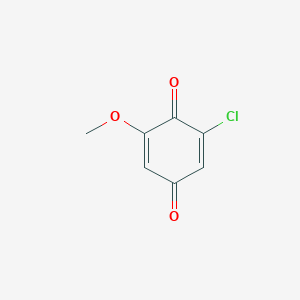

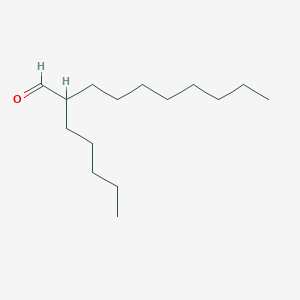
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
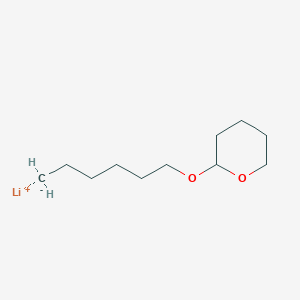
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)


